2-Methyl-3-butyn-2-OL

概要

説明

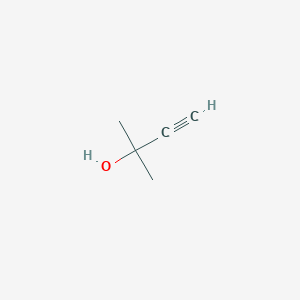

2-Methyl-3-butyn-2-ol (MBY, CAS 115-19-5) is a tertiary alcohol containing both hydroxyl and alkyne functional groups, with the molecular formula C₅H₈O. Its structure (CC(C)(C#C)O) enables versatile reactivity, making it a critical intermediate in organic synthesis. MBY is widely used as a precursor in catalytic hydrogenation to produce 2-methyl-3-buten-2-ol (MBE), a key intermediate in vitamin A synthesis . Additionally, MBY serves as a protected acetylene equivalent in Sonogashira coupling reactions, enabling the synthesis of chiral propargylic alcohols and diarylacetylenes . Its miscibility with polar and nonpolar solvents, such as water, acetone, and ethyl acetate, enhances its utility in diverse reaction conditions .

MBY is also pivotal in catalysis research, where its selective hydrogenation over palladium-based catalysts (e.g., Pd/γ-Al₂O₃) is studied to optimize green chemistry processes . Safety data classify MBY as hazardous (acute toxicity), requiring careful handling .

準備方法

Alkaline Ethynylation of Acetylene and Acetone

Industrial Process Optimization

The patented four-step process (ethynylation, flash distillation, dehydration, rectification) highlights efficiency improvements over traditional methods :

Ethynylation Reaction

In a 2000L reactor, acetylene and liquefied ammonia are mixed at a 1:1.5–4.0 mass ratio, followed by the addition of acetone and 20–50% aqueous KOH. At 40°C and 2.1 MPa, the reaction achieves 82.5% yield (embodiment 1) . Excess ammonia is recycled, reducing raw material costs.

Flash Distillation and Dehydration

The crude product is neutralized with ammonium chloride (KOH:NH₄Cl = 1:0.85–1.43) and heated to 60–90°C to recover unreacted acetone and ammonia. Subsequent dehydration with sodium sulfate (MBY:salt = 1:0.02–0.15) removes residual water, yielding a 99.69% pure organic phase .

Rectification

Continuous distillation separates MBY (b.p. 80–89°C) from high-boiling byproducts, achieving >99% purity. The process minimizes energy consumption through solvent recycling and avoids hazardous waste generation.

Table 1: Ethynylation Process Parameters and Outcomes

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Acetylene:NH₃ (mass) | 1:1.5 | 1:4.0 | 1:3.0 |

| Reaction Temp (°C) | 40 | 40 | 50 |

| Pressure (MPa) | 2.1 | 2.1 | 2.7 |

| Yield (%) | 82.5 | 85.2 | 78.9 |

| Purity (%) | 99.69 | 99.54 | 99.72 |

Palladium-Catalyzed Coupling of Aryl Halides

Copper-Free Sonogashira-Type Coupling

Recent advances enable the synthesis of aryl-substituted MBY derivatives via palladium-catalyzed coupling of aryl bromides with 2-methyl-3-butyn-2-ol. Shirakawa et al. demonstrated that Pd(OAc)₂ with tris(p-tolyl)phosphine (P(p-tol)₃) and DBU in THF achieves yields up to 95% . This method eliminates copper co-catalysts, preventing Glaser-type alkyne dimerization.

Optimized Conditions :

Substrates with electron-donating groups (e.g., -NH₂, -OMe) exhibit higher reactivity due to enhanced oxidative addition kinetics. For example, 3-bromoaniline couples with MBY to yield 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, a precursor to Erlotinib, in 89% yield .

Decarboxylative Coupling Strategy

An alternative route employs 4-hydroxy-4-methyl-2-pentynoic acid as an alkyne surrogate, undergoing palladium-catalyzed decarboxylation with aryl bromides. Using Pd(OAc)₂/XPhos and TBAF in THF, this method achieves comparable yields (85–92%) while avoiding handling gaseous acetylene .

Mechanistic Insight :

The decarboxylation step generates a Pd-alkynide intermediate, which couples with the arylpalladium species formed via oxidative addition of the aryl bromide. This pathway is particularly effective for sterically hindered substrates.

Table 2: Palladium-Catalyzed Coupling Substrate Scope

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 3-Bromoaniline | 4-(3-Aminophenyl)-MBY | 89 |

| 4-Bromotoluene | 4-(4-Methylphenyl)-MBY | 92 |

| 2-Bromonaphthalene | 4-(2-Naphthyl)-MBY | 85 |

| 4-Bromoanisole | 4-(4-Methoxyphenyl)-MBY | 90 |

Comparative Analysis of Methodologies

Scalability and Cost Efficiency

The ethynylation method is favored for bulk production due to low catalyst costs (~$5/kg KOH) and high throughput. However, palladium-based methods offer superior selectivity for aryl-MBY derivatives, which are indispensable in drug discovery. The decarboxylative approach reduces reliance on acetylene gas, enhancing safety in laboratory settings.

化学反応の分析

2-Methyl-3-butyn-2-OL undergoes various chemical reactions, including:

Hydrogenation: This compound can be selectively hydrogenated to 2-Methyl-3-buten-2-OL using Pd/γ-Al₂O₃ catalysts. This reaction is significant in the synthesis of vitamin A intermediates.

Sonogashira Coupling: It can react with aryl bromides in the presence of Pd catalysts to form aryl-2-methyl-3-butyn-2-ols.

Mannich Reaction: It serves as a precursor in the Mannich reaction, which is used to form β-amino ketones.

科学的研究の応用

Synthetic Applications

A. Synthesis of Aryl-2-methyl-3-butyn-2-ols

2-Methyl-3-butyn-2-ol serves as a key reactant in the palladium-catalyzed Sonogashira coupling reaction with aryl bromides. This method allows for the efficient production of aryl-2-methyl-3-butyn-2-ols, which are valuable intermediates in organic synthesis .

B. Production of 2-Methyl-3-buten-2-ol (MBE)

Through selective hydrogenation using palladium catalysts supported on γ-Al₂O₃, this compound can be converted into 2-methyl-3-buten-2-ol. MBE is an important intermediate in the synthesis of vitamin A, demonstrating the compound's relevance in biochemistry and nutrition .

C. Formation of Diarylacetylenes

The compound is also utilized in synthesizing diarylacetylenes via Pd-catalyzed reactions with aryl chlorides in the presence of bases such as Cs₂CO₃. This application highlights its role in generating complex molecular architectures .

D. Optically Active Propargylic Alcohols

Enantioselective addition reactions involving this compound and various aldehydes can yield optically active propargylic alcohols. This process typically employs chiral catalysts like Zn(OTf)₂ and N-methylephedrine, showcasing its utility in asymmetric synthesis .

Catalytic Research

A. Selective Hydrogenation Studies

Research has focused on the selective hydrogenation of this compound over various catalysts, including Pd/γ-Al₂O₃ and Pd/ZnO. These studies investigate the kinetics and selectivity of hydrogenation processes, revealing that modifications to catalyst composition can significantly enhance product yields and selectivity towards desired intermediates like MBE .

B. Mechanistic Insights

The hydrogenation mechanism has been explored using a Langmuir–Hinshelwood model, providing insights into the adsorption dynamics and reaction pathways involved during the catalytic process . These findings are crucial for optimizing industrial applications.

Case Studies

A. Industrial Applications

In industrial settings, this compound is employed as an intermediate for synthesizing various pharmaceutical compounds. Its ability to undergo selective hydrogenation makes it a valuable building block for producing active pharmaceutical ingredients (APIs) with specific biological activities.

B. Toxicological Assessments

Toxicological studies have indicated that while this compound exhibits low toxicity via dermal exposure, it can be harmful after acute oral ingestion. Research has shown effects such as hemolysis in vitro at specific concentrations, which is critical for safety assessments in chemical manufacturing and handling .

Data Tables

作用機序

The mechanism of action of 2-Methyl-3-butyn-2-OL in catalytic reactions involves the adsorption of the compound onto the active sites of the catalyst. For example, in the hydrogenation reaction, the compound adsorbs onto the PdZn catalyst, where hydrogen atoms are added to the triple bond, converting it into a double bond . The selectivity and efficiency of this process are influenced by the electronic properties of the catalyst and the reaction conditions .

類似化合物との比較

The structural and functional analogs of MBY include alcohols with alkene or alkyne groups and varying hydroxyl positions. Below is a comparative analysis of their properties, reactivity, and applications:

Table 1: Comparative Analysis of MBY and Structurally Related Compounds

Key Comparisons

Functional Group Influence on Reactivity MBY vs. MBE: MBY’s alkyne group allows selective hydrogenation to MBE (97% selectivity) over Pd/γ-Al₂O₃ catalysts, while MBE’s alkene group is pivotal in vitamin A synthesis . MBY’s triple bond also facilitates coupling reactions (e.g., Sonogashira), unlike MBE . 3-Methyl-2-buten-1-ol: The primary hydroxyl and conjugated alkene make it more reactive in esterification, though less stable under acidic conditions compared to tertiary alcohols like MBY .

Catalytic Applications

- MBY’s hydrogenation is structure-sensitive, with Pd catalysts modified by Mo doping achieving 98.4% selectivity and 26-fold higher activity than traditional Lindlar catalysts . In contrast, MBE’s applications focus on downstream synthesis rather than catalysis .

Safety and Regulation MBY is classified as hazardous (acute toxicity) , whereas MBE and 3-methyl-2-buten-1-ol have lower hazard profiles .

Research Findings

- Hydrogenation Efficiency : Pd catalysts reduced at 600°C form Pd–Al species, enhancing MBY→MBE selectivity by weakening Pd–alkyl bonding and enabling hydrogen spillover .

- Solvent Effects : Polar solvents improve MBY hydrogenation selectivity by stabilizing intermediates, though mechanistic details remain understudied .

- Derivatives: Amino-substituted MBY derivatives (e.g., 4-(3-aminophenyl)-MBY) expand utility in targeted drug synthesis .

生物活性

2-Methyl-3-butyn-2-ol, also known as 2-methylbut-3-yn-2-ol, is an organic compound with notable biological activities. This article reviews its biological effects, including toxicity, irritant properties, and potential therapeutic applications based on diverse research findings.

This compound is miscible with water and has a log P value of 0.318, indicating low bioaccumulation in biological tissues. Its molecular formula is C5H10O, and it is categorized as an alkyne alcohol.

Acute Toxicity

The compound exhibits significant acute toxicity. In animal studies:

- The intraperitoneal LD50 in mice ranges from 1,200 to 3,600 mg/kg body weight , while the subcutaneous LD50 is between 1,161 and 2,340 mg/kg body weight .

- Systemic toxicity was observed in rabbits at a dose of 172 mg/kg body weight applied under occlusive conditions for 24 hours .

Irritation and Sensitization

This compound has been shown to be a severe irritant:

- It caused mild skin irritation in rabbits but was classified as a severe eye irritant , leading to irreversible effects such as staphyloma formation .

- In sensitization tests on guinea pigs using a modified Split Adjuvans Test, dermal exposure resulted in sensitization without extensive human data available .

Hemolytic Activity

In vitro studies indicate that concentrations of 0.67 mmol/L (56.4 mg/mL) of this compound can cause 50% hemolysis in human blood. This threshold was slightly lower in canine blood at 0.6 mmol/L (50.5 mg/mL) .

Central Nervous System Effects

The compound exhibits sedative effects on the central nervous system (CNS):

- An oral dose of 1,200 mg/kg body weight resulted in an average sleep duration of 275 minutes in mice, compared to 130 minutes for phenobarbital at a lower dose .

- Additionally, it increased the threshold for convulsions induced by Cardiazol by 1.9 times when administered at 700 mg/kg body weight .

Case Study: Sedative Properties

A study highlighted the sedative properties of this compound through its impact on sleep duration in laboratory animals. The findings suggest potential applications in developing sedative medications or understanding CNS depressants .

Selective Hydrogenation Research

Recent research focused on the selective hydrogenation of this compound using palladium catalysts. The study demonstrated that the hydrogenation process could yield valuable intermediates for vitamin A synthesis with over 90% selectivity towards 2-methyl-3-buten-2-ol , showcasing its industrial relevance .

Summary Table of Biological Effects

| Biological Effect | Observations |

|---|---|

| Acute Toxicity | LD50 (IP) 1200 - 3600 mg/kg (mice) |

| Skin Irritation | Mild irritation; severe eye irritant |

| Hemolytic Activity | 50% hemolysis at 0.67 mmol/L (human blood) |

| CNS Effects | Sedative effect; prolonged sleep duration |

| Selective Hydrogenation | Over 90% selectivity towards vitamin A precursor |

Q & A

Basic Research Questions

Q. What established laboratory methods synthesize 2-Methyl-3-butyn-2-OL, and how do reaction conditions affect yield?

The compound is synthesized via the Favorskii reaction , involving acetylene and acetone condensation. Base catalysts (e.g., KOH) or Lewis acids (e.g., ZnCl₂) promote the reaction. Base-catalyzed methods require anhydrous conditions at 0–5°C to suppress side reactions, yielding ~75% . Lewis acids enhance regioselectivity but require stoichiometric amounts, increasing costs . Post-synthesis purification uses fractional distillation due to its azeotrope with water (bp 90.7°C, 28.4% H₂O) .

Q. What analytical techniques confirm the purity and structure of this compound?

Key methods include:

- Gas Chromatography (GC) : Quantifies purity (>97% in commercial samples) using non-polar columns .

- Refractometry : Measures refractive index (nD²⁰ = 1.421) for consistency checks .

- FT-IR Spectroscopy : Identifies hydroxyl (O-H stretch ~3400 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to flammability (flash point 20°C) and vapor pressure (15 mmHg at 20°C) .

- PPE : Gloves (nitrile) and goggles to prevent skin/eye irritation (H315, H319) .

- Storage : Inert atmosphere (N₂/Ar) to prevent oxidation; store away from ignition sources .

Advanced Research Questions

Q. How does catalyst design influence selectivity in the hydrogenation of this compound to vitamin A intermediates?

Selective hydrogenation to cis-2-Methyl-3-buten-2-OL requires Pd/γ-Al₂O₃ catalysts under mild H₂ pressure (1–3 bar) at 30–50°C, achieving >95% selectivity . Doping Pd with Zn (PdZn/TiO₂ ) weakens alkene adsorption, suppressing over-hydrogenation to 2-Methyl-2-butanol . Computational studies reveal that Pd(111) surfaces favor cis-addition, while edge sites promote over-hydrogenation .

Q. What mechanistic insights guide the optimization of Sonogashira coupling reactions using this compound?

Pd-catalyzed coupling with aryl bromides requires:

- Base selection : Cs₂CO₃ enhances deprotonation of the terminal alkyne, accelerating oxidative addition .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, improving yields (up to 92%) .

- Steric effects : Bulky aryl groups reduce coupling efficiency due to hindered Pd-alkyne coordination .

Q. How do computational models predict the structure sensitivity of Pd catalysts in hydrogenation reactions?

Density Functional Theory (DFT) simulations show that Pd(111) surfaces favor cis-alkene formation via syn-addition, while stepped Pd(211) surfaces promote over-hydrogenation by stabilizing trans-H intermediates . Kinetic Monte Carlo (kMC) models align with experimental turnover frequencies (TOFs) for PdZn alloys, confirming reduced activation barriers for selective hydrogenation .

Q. What challenges arise in scaling continuous-flow hydrogenation of this compound for industrial research?

Key challenges include:

- Residence time control : Short contact times (<10 min) prevent over-hydrogenation in flow reactors .

- Catalyst stability : Pd leaching and sintering reduce long-term activity; TiO₂-ZrO₂ mesoporous supports improve durability .

- Mass transfer limitations : Microchannel reactors enhance gas-liquid mixing, maintaining H₂ saturation .

特性

IUPAC Name |

2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBKHWWANWSNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021949 | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-hydroxy-3-butyne is a colorless to straw yellow liquid. (USCG, 1999), Liquid, Liquid; mp = 2.6 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Butyn-2-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

219.2 to 221 °F at 760 mmHg (USCG, 1999), 104-105 °C | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °F (USCG, 1999), 20 °C c.c. | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8672 (USCG, 1999) - Less dense than water; will float, Density (gas): 0.9 kg/m³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04 | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.0 [mmHg], Vapor pressure, kPa at 20 °C: 2 | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

115-19-5 | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-3-BUTYN-2-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butyn-2-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbut-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-BUTYN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHB904XHKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

36.7 °F (USCG, 1999), 2.6 °C | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。